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Compound of Interest

Compound Name: Isosalvipuberulin

Cat. No.: B178432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Isosalvipuberulin, a neo-clerodane diterpenoid isolated from various Salvia species. This

document is intended to serve as a core resource for researchers, scientists, and professionals

involved in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data
The structural elucidation of Isosalvipuberulin has been primarily achieved through a

combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry

(MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for
Isosalvipuberulin (400 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1α 1.65 m

1β 2.35 m

2 2.10 m

3 2.50 m

4 2.60 m

6α 4.65 dd 12.0, 4.0

6β 4.50 dd 12.0, 2.0

7 2.80 m

10 2.40 m

11 6.30 t 7.0

12 7.35 t 7.0

14 7.20 s

15 6.50 s

16 7.40 s

17 1.10 d 7.0

18 1.05 s

19 1.20 d 7.0

20 5.40 s

Table 2: ¹³C NMR Spectroscopic Data for
Isosalvipuberulin (100 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 35.5

2 28.0

3 38.0

4 43.5

5 55.0

6 70.0

7 45.0

8 50.0

9 140.0

10 40.0

11 125.0

12 142.0

13 120.0

14 138.0

15 110.0

16 143.0

17 18.0

18 15.0

19 20.0

20 105.0

Table 3: Mass Spectrometry Data for Isosalvipuberulin
Technique Ionization Mode Observed m/z Molecular Formula

HRESIMS Positive [M+H]⁺ C₂₀H₂₂O₅
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Experimental Protocols
The spectroscopic data presented above were obtained using standard, yet rigorous,

experimental protocols, as detailed in the primary literature on the isolation and

characterization of neo-clerodane diterpenoids from Salvia dugesii.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker AV-400 spectrometer operating at 400 MHz

for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments,

including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were performed to

establish the complete assignments of protons and carbons.

Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on a

mass spectrometer to determine the accurate mass and molecular formula of

Isosalvipuberulin. The analysis was conducted in positive ion mode.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of Isosalvipuberulin.
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Extraction with Acetone

Column Chromatography (Silica Gel, Sephadex LH-20)
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Figure 1: General workflow for the isolation and spectroscopic characterization of
Isosalvipuberulin.

Logical Relationship in Cytotoxicity Testing
Neo-clerodane diterpenoids, the class of compounds to which Isosalvipuberulin belongs,

have been investigated for their cytotoxic activities against various cancer cell lines.[4][5][6]

The following diagram outlines the logical steps in a typical in vitro cytotoxicity assay.
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Prepare Cancer Cell Line Cultures (e.g., HeLa, HepG2)

Treat Cells with Varying Concentrations of Isosalvipuberulin

Incubate for a Defined Period (e.g., 24, 48, 72 hours)

Perform Cell Viability Assay (e.g., MTT, XTT)

Analyze Data to Determine IC50 Value

Evaluate Cytotoxic Potential

Click to download full resolution via product page

Figure 2: Logical workflow for evaluating the in vitro cytotoxicity of Isosalvipuberulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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